molecular formula C28H27N5O4 B11021213 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide

Cat. No.: B11021213
M. Wt: 497.5 g/mol
InChI Key: XNCJGFXUSQHODH-UHFFFAOYSA-N
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Description

2-[7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide is a complex organic compound that features a phthalazinone core substituted with dimethoxy groups and an acetamide linkage to a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The dimethoxy substitution is introduced via electrophilic aromatic substitution reactions.

The benzimidazole moiety is synthesized separately, often starting from o-phenylenediamine and carboxylic acids or their derivatives. The final step involves coupling the phthalazinone and benzimidazole fragments through an acetamide linkage, typically using coupling reagents such as carbodiimides or phosphonium salts under mild conditions to avoid decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzimidazole moiety or the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core or the acetamide linkage, potentially yielding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Halogenation, nitration, or sulfonation can be achieved using reagents like halogens, nitric acid, or sulfuric acid, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive molecules.

    Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could involve inhibition or activation of these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents.

    Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.

    Acetamide derivatives: Compounds with acetamide linkages to different aromatic or heterocyclic systems.

Uniqueness

The uniqueness of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C28H27N5O4

Molecular Weight

497.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]acetamide

InChI

InChI=1S/C28H27N5O4/c1-32-22-12-8-7-11-20(22)31-27(32)21(15-18-9-5-4-6-10-18)30-24(34)17-33-28(35)25-19(16-29-33)13-14-23(36-2)26(25)37-3/h4-14,16,21H,15,17H2,1-3H3,(H,30,34)

InChI Key

XNCJGFXUSQHODH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)CN4C(=O)C5=C(C=CC(=C5OC)OC)C=N4

Origin of Product

United States

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